molecular formula C14H19BrN2O3 B1484217 Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate CAS No. 2204051-75-0

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate

Cat. No.: B1484217
CAS No.: 2204051-75-0
M. Wt: 343.22 g/mol
InChI Key: OPVIYFFQIOSMLC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a bromophenoxy group, and a tert-butyl ester functional group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVIYFFQIOSMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-2-bromophenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.

    Oxidation and Reduction: Products include nitro derivatives and secondary amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(4-amino-2-bromophenoxy)acetyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is unique due to its azetidine ring, which is less common compared to piperidine and piperazine rings found in similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features an azetidine ring, a bromophenoxy group, and a tert-butyl ester functional group. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug discovery.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The bromophenoxy group may interact with specific enzymes, influencing their catalytic activity.
  • Receptor Modulation : The compound could modulate receptor activities, potentially affecting signaling pathways.
  • Cellular Processes : Preliminary studies indicate that it may influence cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure suggests that the presence of the bromine atom enhances its lipophilicity, which may contribute to its antimicrobial efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines. Notably, it has shown:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines, indicating significant cytotoxicity.
  • Mechanisms of Action : Flow cytometry analyses revealed that it induces apoptosis in cancer cells by activating caspase pathways, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against resistant strains.
Study 2Reported IC50 values indicating potent cytotoxicity against MCF-7 breast cancer cells.
Study 3Flow cytometry results showed induction of apoptosis via caspase activation.

Comparative Analysis with Similar Compounds

In comparison with structurally similar compounds, this compound has distinct biological properties due to its unique azetidine ring structure. This structural difference may confer advantages in terms of bioavailability and specificity towards biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate

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